3,5-Bis(bromomethyl)pyridine
Overview
Description
3,5-Bis(bromomethyl)pyridine is a halogenated heterocyclic compound with the molecular formula C₇H₇Br₂N It is characterized by the presence of two bromomethyl groups attached to the 3rd and 5th positions of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(bromomethyl)pyridine typically involves the bromination of 3,5-dimethylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(bromomethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3,5-bis(azidomethyl)pyridine, while oxidation with potassium permanganate produces 3,5-bis(carboxymethyl)pyridine.
Scientific Research Applications
3,5-Bis(bromomethyl)pyridine has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 3,5-Bis(bromomethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
3-Bromomethylpyridine: This compound has a single bromomethyl group and exhibits similar reactivity but with fewer functionalization options.
2,6-Bis(bromomethyl)pyridine: This isomer has bromomethyl groups at the 2nd and 6th positions, leading to different steric and electronic properties.
3,5-Dimethylpyridine: The non-brominated precursor of 3,5-Bis(bromomethyl)pyridine, used in similar synthetic applications but with lower reactivity.
Uniqueness: this compound is unique due to the presence of two bromomethyl groups, which provide multiple sites for functionalization and make it a versatile intermediate in organic synthesis. Its reactivity and ability to form complex structures distinguish it from other similar compounds .
Properties
IUPAC Name |
3,5-bis(bromomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPJVHHHVZSAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442522 | |
Record name | 3,5-bis(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35991-75-4 | |
Record name | 3,5-bis(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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